molecular formula C21H24N2O4 B8112476 tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate

tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate

Cat. No.: B8112476
M. Wt: 368.4 g/mol
InChI Key: OEASUFLNPCCMEH-UHFFFAOYSA-N
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Description

tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a benzyloxycarbonyl-protected amino group, and an indoline core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a base such as potassium carbonate.

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine to form the benzyloxycarbonyl-protected amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indoline core can be oxidized to form indole derivatives.

    Reduction: The benzyloxycarbonyl-protected amino group can be reduced to the free amino group using hydrogenation or other reducing agents.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Free amino indoline derivatives.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be deprotected to reveal the free amino group, which can then interact with biological targets such as enzymes or receptors. The indoline core structure is known to interact with various biological pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl indoline-1-carboxylate: Similar structure but lacks the benzyloxycarbonyl-protected amino group.

    tert-Butyl 5-aminoindoline-1-carboxylate: Similar structure but lacks the benzyloxycarbonyl protection.

    tert-Butyl 5-(((methoxy)carbonyl)amino)indoline-1-carboxylate: Similar structure but with a methoxycarbonyl-protected amino group instead of benzyloxycarbonyl.

Uniqueness

tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate is unique due to the presence of the benzyloxycarbonyl-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl 5-(phenylmethoxycarbonylamino)-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-21(2,3)27-20(25)23-12-11-16-13-17(9-10-18(16)23)22-19(24)26-14-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEASUFLNPCCMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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